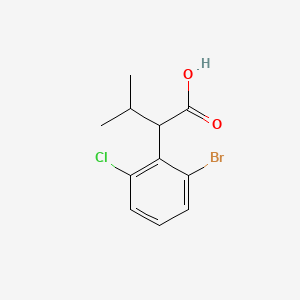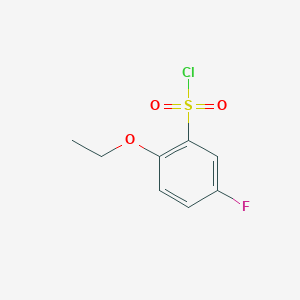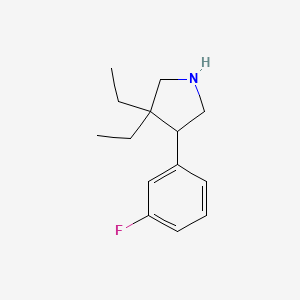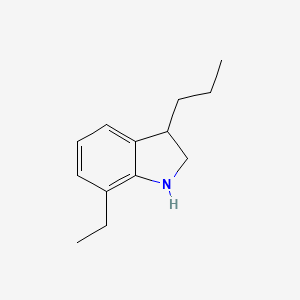
2-(1-Benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine is a complex organic compound that features a benzofuran ring fused with a benzodiazole ring, and a bromine atom at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The bromination at the 5th position is usually achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Substitution: The bromine atom at the 5th position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential anticancer agent due to its ability to inhibit cell growth in certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(1-Benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with DNA replication . In anticancer research, it may inhibit key enzymes involved in cell proliferation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Benzofuran-2-yl)-1H-benzimidazole: Lacks the bromine atom and has different biological activities.
5-Bromo-2-(1-benzofuran-2-yl)-1H-indole: Similar structure but with an indole ring instead of a benzodiazole ring.
Uniqueness
2-(1-Benzofuran-2-yl)-5-bromo-1H-1,3-benzodiazol-7-amine is unique due to the presence of both benzofuran and benzodiazole rings, along with a bromine atom at the 5th position. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C15H10BrN3O |
|---|---|
Poids moléculaire |
328.16 g/mol |
Nom IUPAC |
2-(1-benzofuran-2-yl)-6-bromo-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C15H10BrN3O/c16-9-6-10(17)14-11(7-9)18-15(19-14)13-5-8-3-1-2-4-12(8)20-13/h1-7H,17H2,(H,18,19) |
Clé InChI |
PFYUCZWDBWLBHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C3=NC4=C(C=C(C=C4N3)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13217428.png)
![1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13217436.png)
![6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one](/img/structure/B13217446.png)






![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)
![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B13217508.png)
![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)
![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one](/img/structure/B13217520.png)
![3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)
